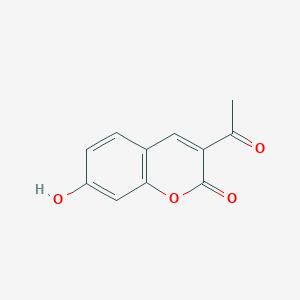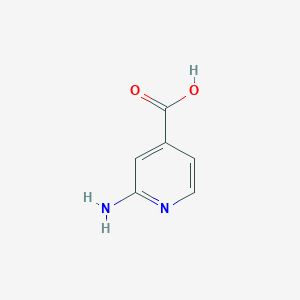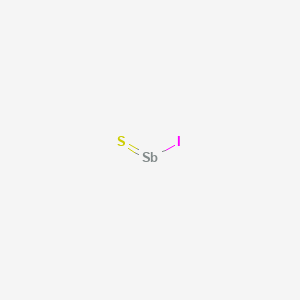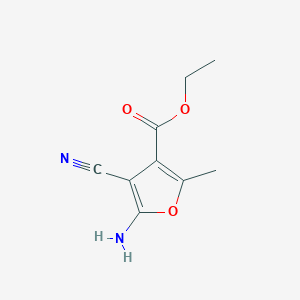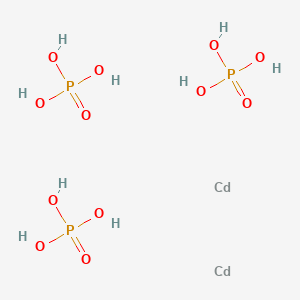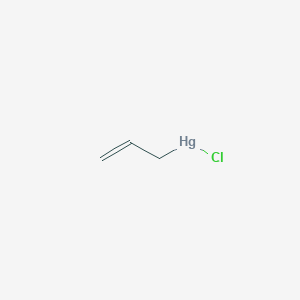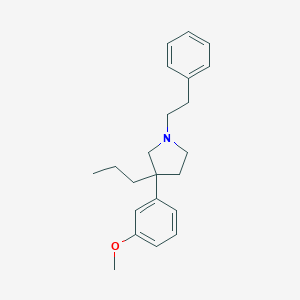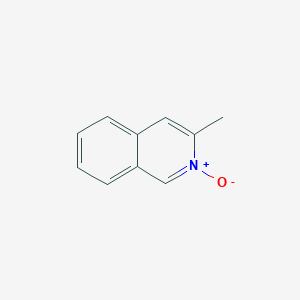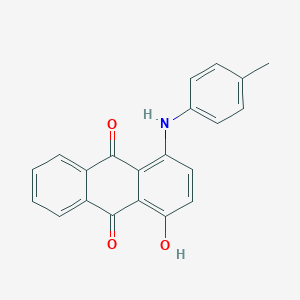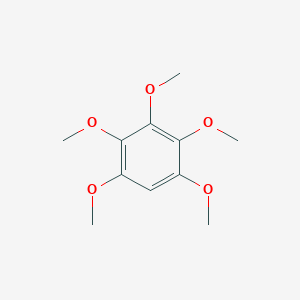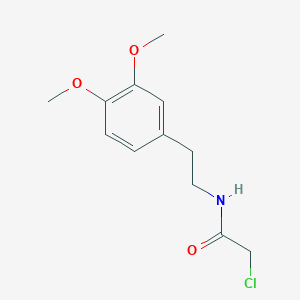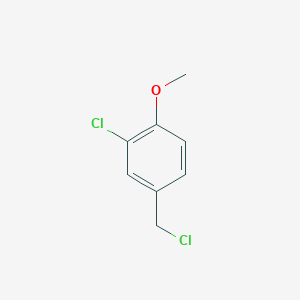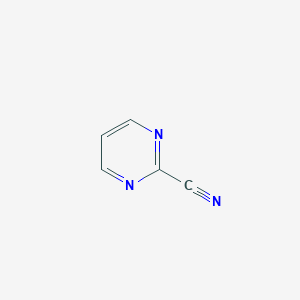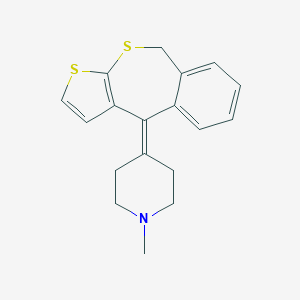
Pipethiadene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pipethiadene is a chemical compound that belongs to the class of phenothiazine derivatives. It has been of significant interest to the scientific community due to its potential applications in various fields, including medical research.
Wirkmechanismus
Pipethiadene exerts its pharmacological effects by blocking dopamine receptors in the brain, particularly the D2 receptor subtype. This leads to a decrease in dopamine activity, resulting in its antipsychotic and sedative effects. Additionally, pipethiadene has been shown to have affinity for other neurotransmitter receptors, including serotonin and histamine receptors, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
Pipethiadene has been shown to have several biochemical and physiological effects. It has been demonstrated to decrease dopamine turnover in the brain, reduce the activity of the mesolimbic dopamine system, and decrease the release of prolactin from the pituitary gland. Additionally, pipethiadene has been shown to have sedative effects, reducing the activity of the central nervous system and inducing sleep.
Vorteile Und Einschränkungen Für Laborexperimente
Pipethiadene has several advantages and limitations for use in laboratory experiments. Its high affinity for dopamine receptors makes it a useful tool for studying the dopamine receptor system. Additionally, its sedative effects make it useful for studying sleep and circadian rhythms. However, its potential side effects, including hypotension and extrapyramidal symptoms, must be considered when using pipethiadene in experiments.
Zukünftige Richtungen
There are several potential future directions for research involving pipethiadene. One area of interest is the development of more selective dopamine receptor antagonists with fewer side effects. Additionally, pipethiadene may have potential applications in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse. Finally, further research is needed to fully elucidate the mechanisms underlying pipethiadene's therapeutic effects and to develop more effective treatments for psychiatric and neurological disorders.
Synthesemethoden
Pipethiadene can be synthesized via several methods, including the reaction of phenothiazine with ethylene oxide and subsequent reduction of the resulting product. Another method involves the reaction of phenothiazine with 1,2-dibromoethane in the presence of a base, followed by reduction with sodium borohydride. The purity and yield of the synthesized pipethiadene can be improved by recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Pipethiadene has been extensively studied for its potential applications in medical research, particularly in the field of neuroscience. It has been shown to have antipsychotic, sedative, and antiemetic effects, making it a promising candidate for the treatment of various psychiatric and neurological disorders. Additionally, pipethiadene has been investigated for its potential use as a probe for studying the dopamine receptor system.
Eigenschaften
CAS-Nummer |
15053-99-3 |
|---|---|
Produktname |
Pipethiadene |
Molekularformel |
C18H19NS2 |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
1-methyl-4-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)piperidine |
InChI |
InChI=1S/C18H19NS2/c1-19-9-6-13(7-10-19)17-15-5-3-2-4-14(15)12-21-18-16(17)8-11-20-18/h2-5,8,11H,6-7,9-10,12H2,1H3 |
InChI-Schlüssel |
VZWWTHTUQTYAGH-UHFFFAOYSA-N |
SMILES |
CN1CCC(=C2C3=C(SCC4=CC=CC=C42)SC=C3)CC1 |
Kanonische SMILES |
CN1CCC(=C2C3=C(SCC4=CC=CC=C42)SC=C3)CC1 |
Andere CAS-Nummern |
15053-99-3 |
Synonyme |
1-methyl-4-thieno(2,3-c)(2)-benzothiepin-4(9H)-ylidene piperidine pipethiaden pipethiadene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



